molecular formula C15H13N3O2 B2408712 methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate CAS No. 345953-58-4

methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate

Cat. No. B2408712
M. Wt: 267.288
InChI Key: HSLJIOGNIIZZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,3-Benzotriazole is a type of benzotriazole, which is a heterocyclic compound with a bicyclic structure composed of two fused rings, one five-membered and the other six-membered, containing three nitrogen atoms . Benzoate esters, such as methyl benzoate, are commonly used in organic synthesis.


Synthesis Analysis

Benzotriazoles can be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid . The benzoate ester could be introduced through esterification reactions.


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-benzotriazole consists of a benzene ring fused with a triazole ring . The benzoate ester group would be attached to the benzotriazole core.


Chemical Reactions Analysis

Benzotriazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and are also used in the synthesis of pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Benzotriazoles are typically solid at room temperature .

Scientific Research Applications

  • Organic Synthesis

    • Methyl benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
  • Pesticides

    • Interestingly, methyl benzoate also exhibits pesticide properties, particularly against insects such as the spotted lanternfly .
  • Synthesis of 1,2,4-Triazoles

    • A related compound, 4-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-methyl-4-piperidinol, has been used in the synthesis of differentially-functionalized 1,2,4-triazoles .
  • Biological Evaluation

    • Another related compound, 4-(1H-1,2,4-triazol-1-ylmethyl)-1-methyl-4-piperidinol, has been used in biological evaluations, specifically in apoptosis induction in MCF-7 cells .
  • Crystallography

    • The compound “(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate” has been studied in the field of crystallography .
    • The molecule has an L-shaped conformation, and the dihedral angle between the phenyl ring and the benzotriazole ring system is 76.80 (19)° .
    • In the crystal, weak aromatic π–π stacking is observed, the closest centroid–centroid distance being 3.754 (2) Å .
  • Photographic Emulsions

    • Benzotriazole, a related compound, has been used as a restrainer (or anti-fogging agent) in photographic emulsions or developing solutions .
  • Analytical Determination of Silver

    • Benzotriazole, a related compound, has been used as a reagent for the analytical determination of silver .
  • Chemical Supplier Information

    • A related compound, 4-[(1H-1,2,3-benzotriazol-1-yl)methyl]benzoic acid, is available from chemical suppliers .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Some benzotriazoles may be harmful if swallowed or come into contact with skin .

Future Directions

The study of benzotriazole derivatives is an active area of research, particularly in the development of new pharmaceuticals and materials . The specific compound “methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate” could potentially be explored in these contexts.

properties

IUPAC Name

methyl 4-(benzotriazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-15(19)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLJIOGNIIZZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331353
Record name methyl 4-(benzotriazol-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate

CAS RN

345953-58-4
Record name methyl 4-(benzotriazol-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzotriazole (1.14 g, 9.6 mmol) in DMF (25 mL) at 0° C. was added methyl 4-bromomethylbenzoate (2.22, 9.6 mmol) and NaH (12.25 mmol, 60% in oil). After stirring for 2 h, the mixture was diluted with aqueous NH4Cl, extracted with EtOAc. The EtOAc extract was washed H2O (3×), dried (MgSO4) and concentrated. The residue was chromatographed to give 1.32 g (51%) of the title compound as a white powder.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
9.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
12.25 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

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